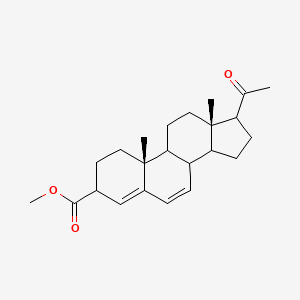![molecular formula C14H10F3NO2 B13414035 4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one CAS No. 5375-28-0](/img/structure/B13414035.png)
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties It features a trifluoromethoxy group attached to an aniline moiety, which is further linked to a cyclohexa-2,5-dien-1-one ring
Vorbereitungsmethoden
The synthesis of 4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-(trifluoromethoxy)aniline with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the aniline moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
4-[(4-Methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one: This compound has a methoxy group instead of a trifluoromethoxy group, leading to different chemical and biological properties.
4-[(4-Dimethylaminoanilino)methylidene]cyclohexa-2,5-dien-1-one: The presence of a dimethylamino group results in distinct reactivity and applications
This detailed article provides an overview of the compound this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
5375-28-0 |
|---|---|
Molekularformel |
C14H10F3NO2 |
Molekulargewicht |
281.23 g/mol |
IUPAC-Name |
4-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)20-13-7-3-11(4-8-13)18-9-10-1-5-12(19)6-2-10/h1-9,19H |
InChI-Schlüssel |
LTQJJAXSLNUEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


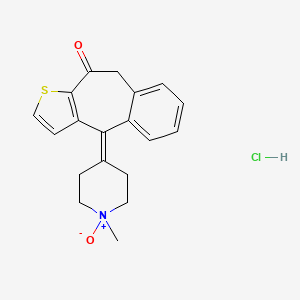
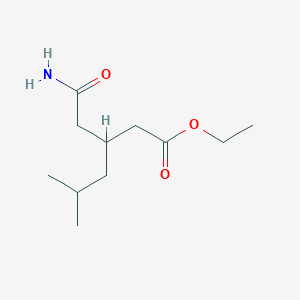
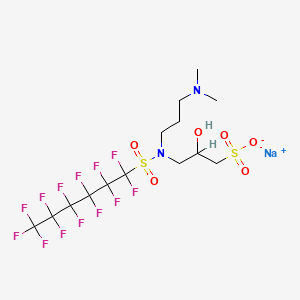

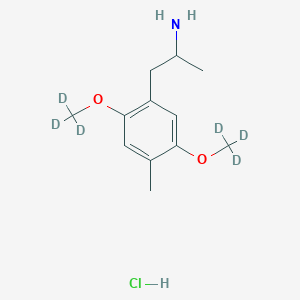
![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
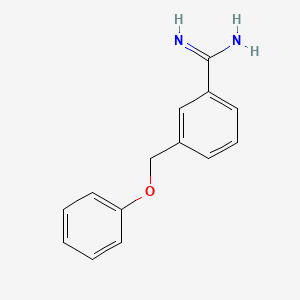
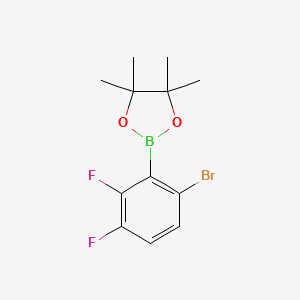

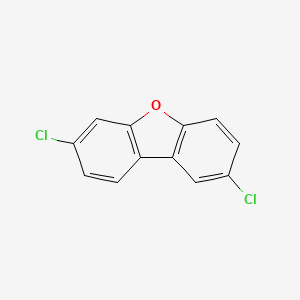
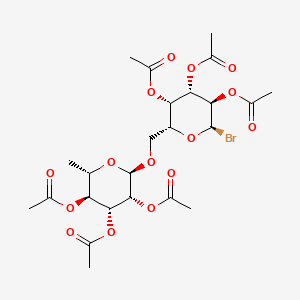
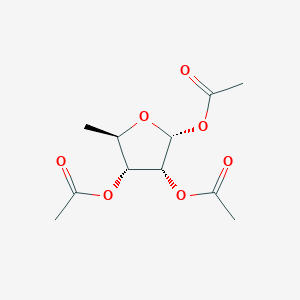
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
